molecular formula C24H20ClN3O4 B14954264 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide

2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide

Cat. No.: B14954264
M. Wt: 449.9 g/mol
InChI Key: MVHQLOQGXOYDIC-UHFFFAOYSA-N
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Description

2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoxaline ring, a chlorophenoxy group, and a phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenoxyacetyl chloride with a suitable amine to form an intermediate, which is then reacted with a quinoxaline derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce tetrahydroquinoxaline derivatives.

Scientific Research Applications

2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetyl chloride: A precursor used in the synthesis of the target compound.

    Quinoxaline derivatives: Compounds with similar quinoxaline structures but different substituents.

    Phenylacetamide derivatives: Compounds with similar phenylacetamide moieties but different functional groups.

Uniqueness

2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

2-[1-[2-(4-chlorophenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-phenylacetamide

InChI

InChI=1S/C24H20ClN3O4/c25-16-10-12-18(13-11-16)32-15-23(30)28-20-9-5-4-8-19(20)27-24(31)21(28)14-22(29)26-17-6-2-1-3-7-17/h1-13,21H,14-15H2,(H,26,29)(H,27,31)

InChI Key

MVHQLOQGXOYDIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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